molecular formula C23H26FN3O3S B2773541 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892784-47-3

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2773541
CAS RN: 892784-47-3
M. Wt: 443.54
InChI Key: LXXIQCJTFKMNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

Quinoline derivatives, including those with fluorine and piperazinyl substitutions, are synthesized through various methods for potential therapeutic uses. Short and efficient syntheses have been described for basic heterocycles, using condensation and cyclization reactions, demonstrating the versatility of these compounds in chemical synthesis (Chu & Claiborne, 1987). Similarly, novel synthetic approaches have led to the development of quinolone derivatives with enhanced antibacterial activities, showcasing the importance of structural modifications in medicinal chemistry (Ge et al., 2016).

Antibacterial Activity and Therapeutic Potential

Quinoline derivatives are researched for their antibacterial properties, with certain compounds showing significant inhibitory activity against cancer cell lines and potential as topoisomerase I inhibitors (Ge et al., 2016). This highlights their role in the discovery of new therapeutic agents for treating bacterial infections and possibly cancer. Additionally, the synthesis of specific quinolone derivatives has been linked to high broad-spectrum antibacterial activities, illustrating the impact of fluorinated compounds in enhancing the efficacy of antibacterial agents (Stefancich et al., 1985).

Biological Evaluations and Mechanisms

The biological evaluation of quinolone derivatives extends to their potential as topoisomerase inhibitors and their efficacy against various cancer cell lines. The structural variations, including the introduction of fluorine and methylpiperazin-1-yl groups, have been crucial in developing compounds with potent biological activity (Ge et al., 2016). This demonstrates the compound's role in the ongoing search for effective anticancer and antibacterial drugs.

properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-4-26-15-22(31(29,30)17-7-5-6-16(2)12-17)23(28)18-13-19(24)21(14-20(18)26)27-10-8-25(3)9-11-27/h5-7,12-15H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXIQCJTFKMNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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